6-Hydroxy-4-(trifluoromethyl)picolinonitrile
Description
Properties
Molecular Formula |
C7H3F3N2O |
|---|---|
Molecular Weight |
188.11 g/mol |
IUPAC Name |
6-oxo-4-(trifluoromethyl)-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)4-1-5(3-11)12-6(13)2-4/h1-2H,(H,12,13) |
InChI Key |
OHZJYRIOAQUJPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6-Hydroxy-4-(trifluoromethyl)picolinonitrile, highlighting differences in substituents, synthesis, and applications:
Key Observations :
Structural Variations :
- Positional Effects : The 6-hydroxy group in the target compound contrasts with 5-substituted analogs (e.g., 19a in ), which exhibit lower yields (31–60%) due to steric challenges in hydantoin ring formation .
- Electron-Withdrawing Groups : The 4-CF₃ group enhances stability compared to 6-CF₃ analogs (e.g., 6-(Trifluoromethyl)picolinimidamide HCl), which are used in catalysis .
Synthetic Efficiency: The target compound’s synthesis likely follows amidine cyclization (), whereas analogs like 19a require multi-step routes with lower yields (31–60%) . Trifluoromethyl-substituted picolinonitriles (e.g., 5-(trifluoromethyl)picolinonitrile in ) achieve higher yields (71%) in ligand synthesis due to optimized Zn(OTf)₂ catalysis .
Biological and Industrial Relevance: Antimicrobial Activity: Pyrimidinone analogs () show activity against M. tuberculosis (MIC: 0.5–2 µg/mL) but exhibit cytotoxicity (HepG2 IC₅₀: 10–50 µM) . Agrochemical Potential: 6-(Difluoromethyl)-4-methylnicotinonitrile () is commercially available, suggesting the target compound’s hydroxy group could improve herbicidal selectivity .
For example, compound 19a (melting point: 203–205°C) has higher thermal stability than non-hydroxylated analogs .
Biological Activity
6-Hydroxy-4-(trifluoromethyl)picolinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group is known to enhance biological activity and lipophilicity, making such compounds suitable candidates for drug development. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, a series of trifluoromethyl pyrimidinones demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) below 5 µM for several derivatives . Although specific data on this compound is limited, its structural analogs suggest potential efficacy against both Gram-positive and Gram-negative bacteria.
Cytotoxicity
The cytotoxic effects of trifluoromethyl-substituted compounds have been documented in various studies. For example, certain derivatives showed cytotoxicity against HepG2 cell lines with IC50 values exceeding 100 µM, indicating a need for further optimization to reduce toxicity while maintaining efficacy . The presence of the trifluoromethyl group often correlates with increased cell membrane permeability and enhanced interaction with biological targets.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies. Key findings include:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Hydroxyl Group : Contributes to hydrogen bonding interactions with biological targets.
- Pyridine Ring : Essential for maintaining structural integrity and facilitating interactions with enzymes or receptors.
Case Study 1: Anti-Tubercular Activity
In a study focused on the development of new anti-tubercular agents, compounds structurally related to this compound were screened for activity against Mycobacterium tuberculosis. The most promising analogs showed MIC values as low as 4.9 µM without significant cytotoxicity . This highlights the potential application of such compounds in treating resistant strains of tuberculosis.
Case Study 2: Inhibition of Enzymatic Activity
Another study evaluated the inhibition of cholinesterases by trifluoromethyl-substituted compounds. Compounds demonstrated moderate inhibitory effects with IC50 values ranging from 5.4 to 24.3 µM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This suggests that similar mechanisms may be involved in the action of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
